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Compound of Interest

Compound Name: 1,3-0O-(S)-Benzylidene-D-arabitol

Cat. No.: B1442891

CAS Number: 80924-06-7

This technical guide provides a comprehensive overview of 1,3-O-(S)-Benzylidene-D-arabitol,
a valuable chiral building block in synthetic organic chemistry. This document is intended for
researchers, scientists, and drug development professionals, offering detailed information on its
properties, synthesis, and potential applications.

Physicochemical Properties

1,3-0-(S)-Benzylidene-D-arabitol is a derivative of the naturally occurring sugar alcohol D-
arabitol. The introduction of a benzylidene acetal group across the 1- and 3-hydroxyl positions
imparts conformational rigidity and serves as a useful protecting group strategy in multi-step
syntheses.
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Property Value Reference
CAS Number 80924-06-7 [1]
Molecular Formula C12H160s5 [1]
Molecular Weight 240.25 g/mol [1]
Appearance White to off-white powder

[a]D +11.5+1.5°, c=1in

Optical Activity [1]
ethanol
Storage Temperature 2-8°C [1]
Synthesis

The stereoselective synthesis of 1,3-0-(S)-Benzylidene-D-arabitol is typically achieved
through the acid-catalyzed reaction of D-arabitol with benzaldehyde or a benzaldehyde
equivalent. The formation of the six-membered 1,3-dioxane ring is generally favored under
thermodynamic control. The stereochemistry at the acetal carbon (the 'S’ configuration) is
influenced by the relative stability of the possible chair conformations of the dioxane ring,
aiming to minimize steric interactions.

Experimental Protocol: Acid-Catalyzed Acetalization

Materials:

o D-arabitol

o Benzaldehyde (freshly distilled)

o Anhydrous p-toluenesulfonic acid (p-TSA) or another suitable acid catalyst
e Anhydrous solvent (e.g., toluene, benzene, or dimethylformamide)

» Dehydrating agent (e.g., molecular sieves or a Dean-Stark apparatus)

e Solvents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate
solution, brine, anhydrous sodium sulfate)
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« Silica gel for column chromatography
Procedure:

e A suspension of D-arabitol (1.0 eq) in a suitable anhydrous solvent (e.g., toluene) is
prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if
using a Dean-Stark trap).

e Benzaldehyde (1.1 - 1.5 eq) is added to the suspension.
» A catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq) is added to the reaction mixture.

e The mixture is heated to reflux with continuous removal of water using a Dean-Stark
apparatus or by the presence of activated molecular sieves. The reaction progress is
monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

o Upon completion, the reaction mixture is cooled to room temperature.

e The reaction is quenched by the addition of a saturated aqueous solution of sodium
bicarbonate.

o The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

e The crude product is purified by silica gel column chromatography using an appropriate
eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1,3-O-(S)-
Benzylidene-D-arabitol.

Expected Yield: Yields can vary depending on the specific conditions but are typically in the
range of 60-80%.
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Figure 1: General workflow for the synthesis of 1,3-O-(S)-Benzylidene-D-arabitol.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and
characterization of 1,3-0-(S)-Benzylidene-D-arabitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (CDCls, 400 MHz) 13C NMR (CDCls, 100 MHz)

Chemical Shift (ppm) Chemical Shift (ppm)

Data not available in searched literature Data not available in searched literature
Expected Signals: Expected Signals:

~7.3-7.5 (m, 5H, Ar-H) ~137-138 (Ar-Cipso)

~5.5 (s, 1H, Ph-CH) ~128-130 (Ar-CH)

~3.5-4.5 (m, 8H, arabitol backbone) ~101 (Ph-CH)

~2.0-3.0 (br s, 2H, -OH) ~60-80 (arabitol carbons)

Note: The exact chemical shifts and coupling constants would need to be determined
experimentally.

Reactions and Applications

1,3-0-(S)-Benzylidene-D-arabitol serves as a versatile intermediate in the synthesis of more
complex molecules, particularly in the field of carbohydrate chemistry and drug discovery.

Use as a Chiral Auxiliary and Intermediate

The fixed conformation and the remaining free hydroxyl groups at the C-2, C-4, and C-5
positions allow for regioselective modifications. This makes it a valuable starting material for
the synthesis of various biologically active compounds and chiral ligands. For instance, the
enantiomer, 1,3-O-Benzylidene-L-arabitol, has demonstrated cytotoxic effects on cultured
human leukemia cells, potentially through the inhibition of glycosylation.[2] This suggests that
the D-arabitol derivative could also be explored for similar biological activities.
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Figure 2: Potential synthetic pathways utilizing 1,3-O-(S)-Benzylidene-D-arabitol.

Deprotection Strategies

The benzylidene acetal can be removed under various conditions to liberate the 1,3-diol.
4.2.1. Experimental Protocol: Acidic Hydrolysis

Materials:

» 1,3-O-(S)-Benzylidene-D-arabitol

e Aqueous acetic acid (e.g., 80%) or another suitable acid (e.g., trifluoroacetic acid)

o Solvents for workup (e.g., water, ethyl acetate)

Procedure:

e The benzylidene acetal is dissolved in aqueous acetic acid.
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The reaction mixture is stirred at room temperature or gently heated, and the progress is
monitored by TLC.

Upon completion, the solvent is removed under reduced pressure.

The residue is co-evaporated with water or toluene to remove traces of acetic acid, yielding
the deprotected D-arabitol.

4.2.2. Experimental Protocol: Hydrogenolysis

Materials:

1,3-O-(S)-Benzylidene-D-arabitol
Palladium on carbon (Pd/C) catalyst
Solvent (e.g., ethanol, methanol, or ethyl acetate)

Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

Procedure:

The benzylidene acetal is dissolved in a suitable solvent.
A catalytic amount of Pd/C is added to the solution.

The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a
hydrogen atmosphere at room temperature.

The reaction progress is monitored by TLC.
Upon completion, the catalyst is removed by filtration through a pad of Celite.

The filtrate is concentrated under reduced pressure to yield the deprotected D-arabitol.
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Figure 3: Common deprotection methods for the benzylidene acetal.

Safety Information

Based on available data, 1,3-0O-(S)-Benzylidene-D-arabitol is classified as an acute toxicant if
swallowed (Acute Tox. 4 Oral) and requires careful handling in a laboratory setting.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. Work should be conducted in a well-
ventilated fume hood.

Hazard Pictogram Signal Word Hazard Statement
GHSO07 (Exclamation Mark) Warning H302: Harmful if swallowed
Conclusion

1,3-0-(S)-Benzylidene-D-arabitol is a key chiral intermediate with significant potential in
synthetic organic chemistry. Its well-defined stereochemistry and the presence of selectively
accessible hydroxyl groups make it a valuable precursor for the synthesis of complex and
biologically active molecules. Further research into its own biological properties and its
application in the development of novel therapeutics is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [In-Depth Technical Guide: 1,3-O-(S)-Benzylidene-D-
arabitol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1442891#1-3-0-s-benzylidene-d-arabitol-cas-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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